molecular formula C8H8F2O2 B8408762 (2,3-Difluoro-5-methoxy-phenyl)-methanol CAS No. 1386459-76-2

(2,3-Difluoro-5-methoxy-phenyl)-methanol

Cat. No.: B8408762
CAS No.: 1386459-76-2
M. Wt: 174.14 g/mol
InChI Key: GEGWKVHWICWLEL-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-methoxy-phenyl)-methanol is a fluorinated aromatic alcohol with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . Its IUPAC name is (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol, and it bears a benzyl alcohol core substituted with two fluorine atoms (at positions 2 and 3), a methoxy group (position 5), and a methyl group (position 4) on the aromatic ring. The CAS registry number is 1706461-15-5 . This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its fluorinated structure, which enhances metabolic stability and bioavailability.

Properties

CAS No.

1386459-76-2

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

(2,3-difluoro-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H8F2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-3,11H,4H2,1H3

InChI Key

GEGWKVHWICWLEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Difluoroaromatic Compounds

The compound shares structural similarities with other 2,3-difluoro-substituted aromatic derivatives listed in . Key comparisons include:

Table 1: Comparison of 2,3-Difluoro-Substituted Compounds
Compound Name Substituents (Positions) Functional Group Molecular Formula (Inferred) Molecular Weight (g/mol)
(2,3-Difluoro-5-methoxy-phenyl)-methanol 2,3-F; 5-OCH3; 4-CH3; CH2OH Benzyl alcohol C9H10F2O2 188.17
2,3-Difluoro-5-Bromophenol 2,3-F; 5-Br; OH Phenol C6H3BrF2O ~210.99
2,3-Difluoro-5-methylbenzoic acid 2,3-F; 5-CH3; COOH Carboxylic acid C8H6F2O2 ~172.13
2,3-Difluoro-6-methoxybenzaldehyde 2,3-F; 6-OCH3; CHO Aldehyde C8H6F2O2 ~172.13
Key Observations:

Functional Group Influence: The benzyl alcohol group in the target compound contrasts with the phenol (2,3-Difluoro-5-Bromophenol) and carboxylic acid (2,3-Difluoro-5-methylbenzoic acid) in related structures. This difference affects acidity (phenols and carboxylic acids are more acidic than alcohols) and reactivity in substitution reactions. The aldehyde in 2,3-Difluoro-6-methoxybenzaldehyde offers distinct reactivity for nucleophilic additions, unlike the alcohol’s susceptibility to oxidation or esterification .

Substituent Effects: Methoxy vs. Methyl vs. Carboxylic Acid: The methyl group in the target enhances lipophilicity, while the carboxylic acid in 2,3-Difluoro-5-methylbenzoic acid adds polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

Comparison with Mono-Fluorinated and Methoxy-Substituted Compounds

lists 2-Fluorophenol (CAS 367-12-4) and 2-Methoxyethanol (CAS 109-86-4), which differ in backbone structure but share functional or substituent similarities.

Table 2: Functional Group and Backbone Comparison
Compound Name Backbone Functional Group Substituents Molecular Weight (g/mol)
2-Fluorophenol Phenol -OH 2-F 112.10
2-Methoxyethanol Ethanol -OH, -OCH3 2-OCH3 76.09
Target Compound Benzyl alcohol -CH2OH 2,3-F; 5-OCH3; 4-CH3 188.17
Key Observations:

Acidity and Reactivity: 2-Fluorophenol is more acidic (pKa ~8.3) than the target compound (alcohol pKa ~15–16) due to the electron-withdrawing fluorine stabilizing the phenoxide ion . 2-Methoxyethanol, a glycol ether, exhibits higher water solubility compared to the aromatic target, making it suitable for solvent applications .

Structural Complexity: The target’s difluoro and methoxy substitution on an aromatic ring confers rigidity and electronic effects absent in simpler structures like 2-Methoxyethanol.

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